molecular formula C8H6ClNO3S B13592333 7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride

7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride

Cat. No.: B13592333
M. Wt: 231.66 g/mol
InChI Key: MACLYRQPELTADK-UHFFFAOYSA-N
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Description

7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of thienopyridine, a class of compounds that have shown significant potential in various scientific fields. This compound is characterized by the presence of a hydroxyl group at the 7th position, a carboxylic acid group at the 3rd position, and a hydrochloride salt form, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyridine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring systems ensures consistent quality and efficiency. The hydrochloride salt form is usually obtained by treating the free acid with hydrochloric acid, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]pyridine-3-carboxylic acid: Lacks the hydroxyl group at the 7th position.

    7-methoxythieno[3,2-b]pyridine-3-carboxylic acid: Contains a methoxy group instead of a hydroxyl group.

    7-hydroxythieno[2,3-b]pyridine-3-carboxylic acid: Differently positioned thieno ring.

Uniqueness

7-hydroxythieno[3,2-b]pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form

Properties

Molecular Formula

C8H6ClNO3S

Molecular Weight

231.66 g/mol

IUPAC Name

7-oxo-4H-thieno[3,2-b]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H5NO3S.ClH/c10-5-1-2-9-6-4(8(11)12)3-13-7(5)6;/h1-3H,(H,9,10)(H,11,12);1H

InChI Key

MACLYRQPELTADK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)SC=C2C(=O)O.Cl

Origin of Product

United States

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